molecular formula C22H24N6O.2HCl B1150315 CC 401 dihydrochloride

CC 401 dihydrochloride

Cat. No. B1150315
M. Wt: 461.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

High affinity JNK inhibitor (Ki values are 25-50 nM). Inhibits JNK via competitive binding of the ATP-binding site of active, phosphorylated JNK. Exhibits > 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck and ZAP70. Hepatoprotective. Also inhibits HCMV replication.

Scientific Research Applications

  • Control and Characterization of a Multistep Unimolecular Reaction
    This study used electrons from a scanning tunneling microscope to break a C-H bond in a single acetylene molecule adsorbed on Cu(001) at 9 K. The product ethynyl was further dehydrogenated to form dicarbon (CC). This research is relevant for understanding reactions that involve breaking and forming carbon bonds, which may indirectly relate to the study of CC 401 dihydrochloride (Lauhon & Ho, 2000).

  • Countercurrent Separation of Natural Products An Update


    This article critically reviews countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), focusing on applications in natural products research. Although not directly related to this compound, the techniques discussed could be applicable in the separation and analysis of similar compounds (Friesen et al., 2015).

  • Chemical Understanding and Graphing Skills in an Honors Case‐Based Computerized Chemistry Laboratory Environment
    This paper discusses the enhancement of students' chemistry understanding and graphing skills in a computerized laboratory environment. The methodologies and approaches in teaching and understanding chemistry might indirectly apply to the study of this compound (Dori & Sasson, 2008).

  • Electrochemical Prevention of Marine Biofouling with a Carbon-Chloroprene Sheet
    The study investigates the use of a carbon-chloroprene sheet (CCS) for electrochemical disinfection, which is remotely related to the chemical properties and potential applications of this compound (Nakasono et al., 1993).

  • A Pathogenic Role for JNK Signaling in Experimental Anti-GBM Glomerulonephritis
    This paper examines JNK signaling using CC-401, a specific JNK inhibitor, in a rat model. It highlights the potential therapeutic applications of JNK inhibitors, which could include this compound (Flanc et al., 2007).

properties

Molecular Formula

C22H24N6O.2HCl

Molecular Weight

461.39

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride

InChI

InChI=1S/C22H24N6O.2ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);2*1H

SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl.Cl

synonyms

3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride

Origin of Product

United States

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